Racephedrine

Adrenergic pharmacology Receptor binding Stereoselectivity

Racephedrine (racemic ephedrine; (±)-ephedrine; dl-ephedrine) is the 1:1 racemic mixture of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine enantiomers, belonging to the phenylpropanolamine class of sympathomimetic amines. Chemically defined as (1RS,2SR)-2-(methylamino)-1-phenylpropan-1-ol (molecular formula C₁₀H₁₅NO, molecular weight 165.23 g/mol), it functions as a norepinephrine releasing agent with dual indirect and direct adrenergic activity.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 53214-57-6
Cat. No. B1617728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacephedrine
CAS53214-57-6
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3
InChIKeyKWGRBVOPPLSCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Racephedrine (CAS 53214-57-6): Procurement-Grade Profile of the Racemic Ephedrine Reference Standard


Racephedrine (racemic ephedrine; (±)-ephedrine; dl-ephedrine) is the 1:1 racemic mixture of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine enantiomers, belonging to the phenylpropanolamine class of sympathomimetic amines [1]. Chemically defined as (1RS,2SR)-2-(methylamino)-1-phenylpropan-1-ol (molecular formula C₁₀H₁₅NO, molecular weight 165.23 g/mol), it functions as a norepinephrine releasing agent with dual indirect and direct adrenergic activity [2]. As the official racemic reference standard in the British Pharmacopoeia and European Pharmacopoeia (BP/EP Racephedrine Hydrochloride CRS), it exists as a crystalline solid with an optical rotation of +0.2° to -0.2° (optically inactive) and a melting point of approximately 188 °C for the hydrochloride salt [3]. Unlike single-enantiomer ephedrine, racephedrine provides a distinct, pharmacopoeially defined 1:1 enantiomeric composition that is not achievable by simple admixture of enantiomers due to spontaneous racemic compound formation in solid, liquid, solution, and vapor states [4].

Racephedrine vs. (-)-Ephedrine: Why Enantiopure Substitution Is Scientifically Invalid for Key Applications


Substituting (-)-ephedrine (1R,2S-ephedrine) or any other single enantiomer for racephedrine is scientifically unjustifiable for three reasons rooted in quantitative pharmacological and physicochemical data. First, the two enantiomers comprising racephedrine exhibit a 144-fold difference in β₁-adrenergic receptor potency and a 294-fold difference at β₂-AR, meaning the racemate delivers a composite pharmacological profile that cannot be replicated by either enantiomer alone [1]. Second, the racemic compound possesses distinct solid-state properties—higher melting point, greater heat of fusion, and consistently lower aqueous solubility than the pure enantiomers—due to spontaneous racemic compound formation via a second-order association reaction (rate constant 392 mol⁻¹ hr⁻¹ at 22 °C) [2]. Third, in vivo pressor response studies directly demonstrate that (-)-ephedrine produces significantly greater blood pressure elevation than the racemic mixture at equivalent doses, confirming that the racemate is not merely a diluted version of the active enantiomer but a functionally distinct entity [3]. These differences are not subtle; they are quantifiable, stereochemically determined, and materially consequential for pharmacological research, analytical method validation, and formulation development.

Racephedrine Quantitative Differentiation Evidence: Direct Comparator Data Against Closest Analogs


β-Adrenergic Receptor Potency: 144-Fold Enantiomer Differential Within Racephedrine Defines Its Composite Pharmacological Identity

Racephedrine comprises two enantiomers with profoundly divergent β-adrenergic potencies. At the human β₁-adrenergic receptor expressed in CHO cells, (1R,2S)-ephedrine exhibits an EC₅₀ of 0.5 µM (68% maximal response vs. isoproterenol) whereas (1S,2R)-ephedrine shows an EC₅₀ of 72 µM (66% maximal)—a 144-fold potency difference [1]. At the human β₂-AR, the divergence is even greater: (1R,2S)-ephedrine EC₅₀ = 0.36 µM (78% maximal) vs. (1S,2R)-ephedrine EC₅₀ = 106 µM (22% maximal)—a 294-fold difference [1]. Furthermore, only the (1R,2S)-enantiomer exhibits measurable agonist activity at the human β₃-AR (EC₅₀ = 45 µM, 31% maximal response) [1]. This means racephedrine delivers a defined composite signal: high-potency β₁/β₂ agonism from one enantiomer combined with low-potency partial agonism from the other, plus selective β₃ activity from only half the mixture. No single-enantiomer preparation can reproduce this receptor activation pattern.

Adrenergic pharmacology Receptor binding Stereoselectivity

In Vivo Pressor Response: Racemic Ephedrine Produces Significantly Attenuated Blood Pressure Elevation vs. (-)-Ephedrine

In pentobarbitone-anaesthetized male Wistar rats, direct head-to-head comparison at 10 mg/kg intravenous dosing demonstrated that (-)-ephedrine produces a significantly greater pressor response than racemic (±)-ephedrine [1]. The tachycardiac responses to both compounds were similar, indicating that the differential is specific to vascular α-adrenergic-mediated vasoconstriction rather than cardiac chronotropy [1]. Sympathectomy with 6-hydroxydopamine did not abolish the pressor response to either compound but did significantly increase the subsequent depressor response, revealing a shared indirect (norepinephrine-release) component while confirming that the magnitude difference between racemate and enantiomer is stereochemically intrinsic and not dependent on neuronal integrity [1]. These data establish that racephedrine is not simply a half-potency version of (-)-ephedrine; it is a distinct pharmacological entity with attenuated pressor efficacy.

Cardiovascular pharmacology In vivo hemodynamics Sympathomimetic potency

Solid-State Physicochemical Identity: Racemic Compound Exhibits Higher Melting Point, Higher Heat of Fusion, and Lower Aqueous Solubility Than Pure Enantiomers

Racephedrine base exists as a true racemic compound—not a physical conglomerate—with distinct thermodynamic properties that differentiate it from its constituent enantiomers. The racemic compound has a higher melting point and higher heat of fusion than either pure enantiomer [1]. Schmidt et al. (Pharm. Res. 5:391-395, 1988) observed consistently lower aqueous solubility of the racemic mixture compared to the pure enantiomers; the solid phase in equilibrium with the saturated solution was confirmed to be the racemic compound [1]. The racemic compound forms spontaneously from physical mixtures of enantiomers via a second-order kinetic process (first order in each enantiomer) with a rate constant of 392 mol⁻¹ hr⁻¹ at 22 °C, proceeding through the vapor phase as demonstrated by crystal growth between physically separated enantiomer crystals [1]. For the hydrochloride salt, the British Pharmacopoeia specifies a melting point of approximately 188 °C and defines optical rotation as +0.2° to -0.2° (essentially zero) [2]. These properties are not achievable with the individual enantiomers.

Solid-state chemistry Preformulation Chiral physicochemical properties

Thermogenic Activity in Brown Adipocytes: (-)-Ephedrine Demonstrates Superior Potency; Racephedrine Serves as Lower-Potency Comparator

In isolated brown adipocytes from rat interscapular brown adipose tissue, (-)-ephedrine at 0.1 mM rapidly stimulated cellular respiration to 8-fold above basal values, achieving a stable Vmax of 335 nmol O₂/min/10⁶ cells, representing 85% of the maximal respiration induced by norepinephrine [1]. The (-)-isomer of ephedrine exhibited a half-maximal effective concentration (½ Vmax) of 20 µM and was more potent than the other stereoisomers tested, including (+)-psi-ephedrine and (-)-psi-ephedrine (racephedrine) [1]. This places racephedrine as a measurably less potent thermogenic agent than (-)-ephedrine, consistent with the stereoselective β-adrenergic receptor activation data [2]. The thermogenic effect was inhibited more effectively by β-adrenergic antagonists (alprenolol, propranolol) than by α-adrenergic antagonists (phentolamine, phenoxybenzamine), confirming β-adrenoceptor mediation [1].

Metabolic pharmacology Thermogenesis Brown adipose tissue

Pharmacopoeial Identity and Purity: Racephedrine Hydrochloride Is the Officially Monographed Racemic Reference Standard in the British and European Pharmacopoeias

Racephedrine hydrochloride is the subject of an official monograph in the British Pharmacopoeia 2025 (Ph. Eur. 11.6 update) and the European Pharmacopoeia, where it is designated as the Chemical Reference Substance (CRS) for racemic ephedrine [1]. The monograph defines the substance as containing not less than 99.0% and not more than 101.0% of (1RS,2SR)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride, calculated with reference to the dried substance [1]. Identity is confirmed by infrared absorption spectrophotometry against the racemic ephedrine hydrochloride CRS; optical rotation is specified as +0.2° to -0.2° (optically inactive), distinguishing it unambiguously from (-)-ephedrine hydrochloride which exhibits a specific rotation of approximately -33° to -35.5° [1]. Related substances are controlled by thin-layer chromatography with a limit of not more than 0.5% for any individual impurity [1]. This compendial status establishes racephedrine hydrochloride as an essential reference material for identity testing, purity verification, and regulatory compliance in quality control laboratories.

Pharmacopoeial standards Quality control Reference materials

Racephedrine Procurement-Critical Application Scenarios: Where the Racemate Is Scientifically Irreplaceable


Pharmacopoeial Quality Control: Identity Testing and Reference Standard Use per BP/EP Monograph

Quality control laboratories performing identity, purity, and assay testing of ephedrine-containing drug substances and products must use racephedrine hydrochloride CRS as specified in the British Pharmacopoeia and European Pharmacopoeia monographs. The monograph mandates identity confirmation by infrared absorption spectrophotometry comparison against the racemic ephedrine hydrochloride CRS, and specifies an optical rotation acceptance criterion of +0.2° to -0.2° that only the racemate satisfies [1]. Any attempt to substitute (-)-ephedrine hydrochloride (specific rotation ~-34°) will produce an out-of-specification optical rotation result and fail IR spectral matching. This application scenario is non-discretionary for laboratories operating under BP/EP compliance frameworks.

Solid-State Formulation Development: Preformulation Studies Requiring Thermodynamically Distinct Racemic Compound

Racephedrine's unique solid-state properties—higher melting point, higher heat of fusion, and lower aqueous solubility than pure enantiomers [1]—make it essential for preformulation studies where the drug substance exists as a racemic compound. The spontaneous formation of the racemic compound from enantiomer mixtures (second-order kinetics, rate constant 392 mol⁻¹ hr⁻¹ at 22 °C) [1] means that any formulation containing both enantiomers in equal proportions will inevitably convert to the racemic compound in the solid state. Developers working on racemic ephedrine formulations, generic versions of legacy racemic ephedrine products (e.g., Efetonina, Ephoxamine), or fixed-dose combinations containing racemic ephedrine must use authentic racephedrine rather than admixed enantiomers to obtain pharmaceutically relevant dissolution, stability, and manufacturability data.

Adrenergic Pharmacology Research: Defined Composite β-Adrenoceptor Activation Profiling

Investigators studying the stereochemical determinants of adrenergic receptor activation require racephedrine as the only compound that delivers a defined, reproducible 1:1 mixture of the high-potency (1R,2S)-ephedrine enantiomer (EC₅₀ β₁ = 0.5 µM, β₂ = 0.36 µM) and the low-potency (1S,2R)-ephedrine enantiomer (EC₅₀ β₁ = 72 µM, β₂ = 106 µM) [1]. This 144- to 294-fold enantiomeric potency differential creates a unique composite pharmacological signature that is central to understanding the structure-activity relationships of phenylpropanolamine derivatives. Racephedrine also provides the only source of the (1S,2R)-enantiomer with β₃-adrenergic inactivity, enabling studies that require simultaneous presentation of β₃-active and β₃-inactive ephedrine isomers in a single well-defined preparation.

Cardiovascular Safety Pharmacology: Attenuated Pressor Challenge Model for Hemodynamic Studies

For in vivo cardiovascular safety pharmacology studies, racephedrine provides a milder pressor stimulus than (-)-ephedrine at equivalent doses, as directly demonstrated by Alsufyani and Docherty (2018) in anaesthetized rats where (-)-ephedrine produced significantly greater blood pressure elevation than racemic (±)-ephedrine at 10 mg/kg i.v. [1]. This property is valuable for experimental designs that require a measurable but not excessive pressor response, enabling dose-response characterization across a wider dynamic range without triggering baroreflex compensation or hemodynamic ceiling effects. The preserved tachycardiac response (similar between racemate and enantiomer) allows dissection of chronotropic vs. pressor components within the same experimental preparation.

Quote Request

Request a Quote for Racephedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.